molecular formula C21H25N3O3 B1246482 3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide

3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide

Cat. No. B1246482
M. Wt: 367.4 g/mol
InChI Key: MAEUCLAFSZSYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide is a member of indazoles.

Scientific Research Applications

Synthesis of Antagonists and Intermediates

A study by Ikemoto et al. (2005) presents a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to the chemical compound . This research is significant in the development of potential therapeutic agents targeting CCR5 receptors (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Molecular Structure Analysis

Köysal et al. (2005) studied the structures of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which share structural similarities with the compound of interest. This research contributes to the understanding of molecular geometries and intermolecular interactions in similar compounds (Köysal, Işık, Sahin, & Palaska, 2005).

Antioxidant Properties and Computational Analysis

Demir et al. (2015) investigated the structure, antioxidant activity, and electronic properties of a novel benzamide compound closely related to the query compound. This research provides insights into the potential applications of similar compounds in antioxidative therapies (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Antimicrobial Activity Studies

Fandaklı et al. (2012) conducted a study on the synthesis and antimicrobial activity of 1,2,4-triazol-3-one derivatives, which include compounds structurally similar to 3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide. This research highlights the potential of such compounds in developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Development of β-Lactam Antibiotics

Cainelli et al. (1998) explored the synthesis of a key intermediate for producing β-lactam antibiotics. Their study involves compounds with structural features similar to the queried compound, indicating its potential role in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).

Crystallographic and Spectral Studies

Kariuki et al. (2022) researched the synthesis and structure determination of a triazole-carbohydrazide compound, providing valuable information on the crystal structure and spectroscopic properties of compounds related to 3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022).

Development of Fluorophores

Witalewska et al. (2019) synthesized fluorescent dyes with structures involving thioamides, which bear resemblance to the chemical . Their work contributes to the understanding of the properties and applications of similar compounds in the field of fluorescence (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Isothiazole Reactions and Product Formation

Carugo et al. (1993) studied the reaction of isothiazoles, which share a similar structure with the compound of interest. This research is significant for understanding the chemical behavior and potential applications of similar compounds (Carugo, Clerici, & Pocarb, 1993).

Synthesis of Anti-Inflammatory Agents

Abu‐Hashem et al. (2020) synthesized new compounds with anti-inflammatory and analgesic properties. The study provides insights into the potential medicinal applications of compounds structurally related to 3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Novel Nucleosides and Antimicrobial Agents

Anderson et al. (1986) and Hassan et al. (2014) focused on the synthesis of novel nucleosides and pyrazole derivatives, respectively. Their research is crucial for understanding the potential of similar compounds in the development of new therapeutic agents (Anderson, Dalley, Revankar, & Robins, 1986); (Hassan, Hafez, & Osman, 2014).

properties

Product Name

3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propylindazole-6-carboxamide

InChI

InChI=1S/C21H25N3O3/c1-4-12-24-21(27-5-2)18-11-8-16(13-19(18)23-24)20(25)22-14-15-6-9-17(26-3)10-7-15/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,25)

InChI Key

MAEUCLAFSZSYJR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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